molecular formula C17H17N5O2S B11271012 5-((4-methoxyphenyl)amino)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide

5-((4-methoxyphenyl)amino)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11271012
M. Wt: 355.4 g/mol
InChI Key: JDJDTJYUYIMIKL-UHFFFAOYSA-N
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Description

5-((4-methoxyphenyl)amino)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-methoxyphenyl)amino)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a hydrazone intermediate, followed by cyclization with an azide to form the triazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-((4-methoxyphenyl)amino)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

5-((4-methoxyphenyl)amino)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((4-methoxyphenyl)amino)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Other compounds with similar triazole rings but different substituents.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups but different core structures.

    Methylthiophenyl Derivatives: Compounds with methylthiophenyl groups but different core structures.

Uniqueness

The uniqueness of 5-((4-methoxyphenyl)amino)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

5-(4-methoxyanilino)-N-(3-methylsulfanylphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H17N5O2S/c1-24-13-8-6-11(7-9-13)18-16-15(20-22-21-16)17(23)19-12-4-3-5-14(10-12)25-2/h3-10H,1-2H3,(H,19,23)(H2,18,20,21,22)

InChI Key

JDJDTJYUYIMIKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NNN=C2C(=O)NC3=CC(=CC=C3)SC

Origin of Product

United States

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